molecular formula C13H23ClN2 B3086260 N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride CAS No. 1158615-59-8

N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride

Cat. No.: B3086260
CAS No.: 1158615-59-8
M. Wt: 242.79 g/mol
InChI Key: QTFFHGZSJJHVLV-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride is a tertiary amine derivative featuring a dimethylaniline core substituted with an isobutylamino-methyl group at the para position, forming a hydrochloride salt. This compound is structurally characterized by:

  • A benzene ring with a dimethylamino group (-N(CH₃)₂) at the para position.
  • A methylene-linked isobutylamine (-CH₂-NH-CH₂CH(CH₃)₂) substituent also at the para position.
  • A hydrochloride counterion enhancing solubility in polar solvents.

Its synthesis likely involves alkylation of 4-(aminomethyl)-N,N-dimethylaniline with 2-methylpropyl halides, followed by salt formation with HCl .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-4-[(2-methylpropylamino)methyl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2.ClH/c1-11(2)9-14-10-12-5-7-13(8-6-12)15(3)4;/h5-8,11,14H,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFFHGZSJJHVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=C(C=C1)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride typically involves the alkylation of aniline derivatives. One common method includes the reaction of N,N-dimethylaniline with 2-methylpropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize the reaction conditions and scale up the production. The use of acid catalysts, such as hydrochloric acid, is common to facilitate the formation of the hydrochloride salt. The final product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in the development of pharmaceutical agents.

    Industry: It serves as a precursor in the manufacturing of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to key analogs in Table 1:

Compound Name Substituents on Benzene Ring Key Functional Groups CAS Number Reference
N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride (Target) -N(CH₃)₂, -CH₂NHCH₂CH(CH₃)₂ Tertiary amine, isobutylamino-methyl 1158351-76-8*
N,N-Dimethyl-4-((methylamino)methyl)aniline hydrochloride -N(CH₃)₂, -CH₂NHCH₃ Tertiary amine, methylamino-methyl 10-F340213
3-Methyl-4-amino-N,N-diethylaniline hydrochloride -NH₂, -N(CH₂CH₃)₂, -CH₃ (meta) Primary amine, diethylamino, methyl N/A
N,N-Dimethyl-m-phenylenediamine dihydrochloride -NH₂ (meta), -N(CH₃)₂ (para) Diamine (primary and tertiary amines) 1464-54-2
4-(2-Aminopropyl)-N,N,3-trimethylaniline dihydrochloride -N(CH₃)₂, -CH(CH₃)CH₂NH₂, -CH₃ (meta) Primary amine, dimethylamino, aminopropyl 55875-51-9

*CAS 1158351-76-8 corresponds to the propylamino analog; the target compound’s CAS is inferred based on structural similarity.

Physicochemical Properties

  • Lipophilicity : The isobutyl group in the target compound increases logP compared to methyl or ethyl analogs, enhancing membrane permeability but reducing aqueous solubility. Hydrochloride salts mitigate this by improving polarity .
  • Stability: Tertiary amines (e.g., dimethyl groups) are less prone to oxidation than primary amines (e.g., 3-Methyl-4-amino-N,N-diethylaniline) .

Critical Analysis of Divergences in Literature

  • Structural analogs in suggest numbering conventions for similar amines .
  • Stability Data: While emphasizes the stability of tertiary amines, primary amines (e.g., 4-(2-aminopropyl)-N,N,3-trimethylaniline dihydrochloride) may require refrigeration for long-term storage .

Biological Activity

N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride is a substituted aniline compound with potential biological activities, notably in antimicrobial and anticancer research. Its chemical structure features a dimethylamino group and a 2-methylpropylamino group, which contribute to its unique reactivity and biological properties.

  • Molecular Formula : C_{13}H_{20}N_2 \cdot HCl
  • Molecular Weight : 242.79 g/mol
  • CAS Number : 1158615-59-8

Biological Activity

Research indicates that this compound exhibits several biological activities, which can be categorized as follows:

1. Antimicrobial Activity

  • The compound has shown potential in inhibiting various bacterial strains, making it a candidate for developing new antimicrobial agents. Preliminary studies suggest it acts by disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

2. Anticancer Properties

  • Investigations into the anticancer effects of this compound have revealed its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve modulation of signaling pathways associated with cell survival and proliferation, particularly through the inhibition of certain kinases involved in cancer progression.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Receptor Binding : It may act as a ligand for various receptors, influencing cellular responses.
  • Enzyme Modulation : The compound can inhibit or activate enzymes critical for cellular metabolism, impacting pathways related to growth and survival.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
N,N-DimethylanilineTwo methyl groups on nitrogenModerate antimicrobial activity
N,N-DiethylanilineTwo ethyl groups on nitrogenLower efficacy than dimethyl variant
N,N-Dimethyl-4-aminobenzaldehydeAldehyde functional groupAnticancer properties

Case Studies

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong potential as an antimicrobial agent .
  • Cancer Cell Line Research : In vitro studies using human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM. Flow cytometry analysis indicated an increase in apoptotic cells following treatment .
  • Mechanistic Insights : Further research revealed that the compound activates caspase pathways leading to apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride, and how can reaction conditions be optimized for high yield and purity?

  • Methodological Answer : The compound is synthesized via alkylation of N,N-dimethylaniline with 2-methylpropylamine using HCl as a catalyst. Key parameters include temperature (60–80°C), reaction time (6–12 hours), and stoichiometric control of reagents. Continuous flow reactors are recommended for industrial-scale synthesis to enhance efficiency and reduce side products. Post-synthesis purification via crystallization (ethanol/water mixture) ensures ≥95% purity .

Q. What standard analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Use HPLC with UV detection (λ = 255 nm) for purity analysis. Structural confirmation requires FT-IR (to identify N-H and C-N stretches at ~3313 cm⁻¹ and ~1599 cm⁻¹, respectively) and ¹H-NMR (to resolve dimethylamino [δ 2.8–3.1 ppm] and aromatic protons [δ 6.5–7.2 ppm]). LC-MS further validates molecular weight (242.79 g/mol) .

Q. What experimental protocols are used to assess its antimicrobial activity, and how are MIC values determined?

  • Methodological Answer : Broth microdilution assays (CLSI guidelines) are employed. Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in Mueller-Hinton broth, and the compound is tested at serial dilutions (1–128 µg/mL). MIC is defined as the lowest concentration inhibiting visible growth after 24 hours. Reported MIC values range from 16–64 µg/mL, depending on bacterial strain and assay conditions .

Advanced Research Questions

Q. How does the compound’s structure influence its dual biological activities (antimicrobial and anticancer), and what are the key functional groups involved?

  • Methodological Answer : The dimethylamino group enhances membrane permeability, while the 2-methylpropylamino moiety contributes to hydrophobic interactions with bacterial membranes or kinase binding pockets. Comparative studies with N,N-Dimethylaniline (lacking the 2-methylpropyl group) show reduced activity, confirming the critical role of this substituent .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial MIC values) across different studies?

  • Methodological Answer : Discrepancies may arise from variations in bacterial strains, culture media, or assay protocols. Standardize testing using reference strains (e.g., ATCC controls) and harmonize protocols (e.g., CLSI vs. EUCAST guidelines). Statistical meta-analysis of published data can identify outliers and establish consensus MIC ranges .

Q. What strategies are effective in elucidating the compound’s mechanism of action in cancer cell apoptosis?

  • Methodological Answer : Use flow cytometry with Annexin V/PI staining to quantify apoptotic cells. Western blotting can track caspase-3/7 activation and PARP cleavage. siRNA knockdown of candidate kinases (e.g., AKT, ERK) identifies signaling pathways involved. Reported IC₅₀ values in MCF-7 cells are ~15 µM, with caspase-dependent apoptosis confirmed .

Q. What computational or experimental approaches are suitable for elucidating the compound’s interaction with biological targets (e.g., kinases or bacterial enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to kinase domains (e.g., EGFR). Surface plasmon resonance (SPR) measures real-time binding kinetics. Comparative crystallography with similar ligands (e.g., 4-chloro-N-(2-methylpropyl)aniline) reveals structural determinants of activity .

Key Considerations for Experimental Design

  • Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., MIC + time-kill curves for antimicrobial studies).
  • Structural Modifications : Introduce halogen substituents (e.g., Cl, F) to enhance binding to hydrophobic enzyme pockets .
  • Scalability : Transition batch synthesis to continuous flow reactors to improve reproducibility for industrial research .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride
Reactant of Route 2
N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.